molecular formula C8H11FO3 B6357941 Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate CAS No. 1374653-41-4

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate

Cat. No.: B6357941
CAS No.: 1374653-41-4
M. Wt: 174.17 g/mol
InChI Key: RSUDWWZZVBMFSO-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H11FO3 It is a derivative of cyclohexane, featuring a fluorine atom, a ketone group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 1-fluoro-4-hydroxycyclohexane with a carboxylating agent under acidic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the fluorination and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-chloro-4-oxocyclohexane-1-carboxylate
  • Methyl 1-bromo-4-oxocyclohexane-1-carboxylate
  • Methyl 1-iodo-4-oxocyclohexane-1-carboxylate

Uniqueness

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUDWWZZVBMFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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